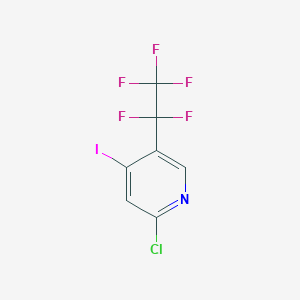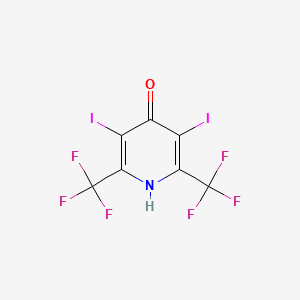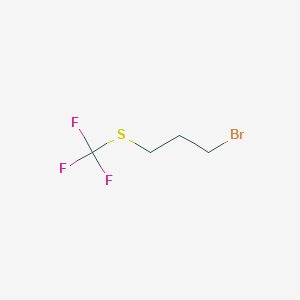
4-(Pentafluoroethoxy)pyrrolidine-2-carboxylic acid, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pentafluoroethoxy)pyrrolidine-2-carboxylic acid, or 4-PFEPCA, is a synthetic compound with a wide variety of applications in scientific research and laboratory experiments. It is a fluorinated compound with a unique chemical structure, and its properties make it a useful tool for the study of various biochemical and physiological processes.
科学研究应用
4-PFEPCA has been used in a wide variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to identify new drug targets. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on human health. Additionally, 4-PFEPCA has been used in the study of enzyme kinetics, as well as in the development of new drugs.
作用机制
4-PFEPCA acts as an inhibitor of enzymes, specifically those involved in the metabolism of fatty acids. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of enzyme activity can be used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on human health.
Biochemical and Physiological Effects
4-PFEPCA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, 4-PFEPCA has been found to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, as well as to inhibit the activity of enzymes involved in the metabolism of drugs.
实验室实验的优点和局限性
The use of 4-PFEPCA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize in high yields. Additionally, it is a highly specific inhibitor, meaning that it can be used to study the effects of specific drugs or environmental pollutants on a particular enzyme. However, there are also some limitations to the use of 4-PFEPCA in laboratory experiments. It is not a very potent inhibitor, meaning that it may not be suitable for use in high-throughput studies. Additionally, it is not very soluble in water, meaning that it may not be suitable for use in aqueous solutions.
未来方向
There are a number of potential future directions for the use of 4-PFEPCA in scientific research and laboratory experiments. It could be used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on human health. Additionally, it could be used to study the structure and function of proteins, as well as to identify new drug targets. Furthermore, it could be used in the development of new drugs, as well as in the study of enzyme kinetics. Finally, it could be used to study the effects of specific drugs or environmental pollutants on a particular enzyme.
合成方法
4-PFEPCA can be synthesized in a two-step reaction from the starting compound 4-hydroxy-2-pyrrolidone. In the first step, 4-hydroxy-2-pyrrolidone is reacted with pentafluoroethane sulfonic acid to form 4-pentafluoroethoxy-2-pyrrolidone. In the second step, the product is reacted with an acid chloride to form the desired 4-pentafluoroethoxy-2-pyrrolidone-2-carboxylic acid. This method has been used successfully to produce 4-PFEPCA in high yields.
属性
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NO3/c8-6(9,10)7(11,12)16-3-1-4(5(14)15)13-2-3/h3-4,13H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXVSLTMLNXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)OC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)


![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)


